molecular formula C14H11N3O B2875218 N-(1H-indazol-6-yl)benzamide CAS No. 110327-54-3

N-(1H-indazol-6-yl)benzamide

Numéro de catalogue: B2875218
Numéro CAS: 110327-54-3
Poids moléculaire: 237.262
Clé InChI: TUWICOFKUUWVIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Mécanisme D'action

Target of Action

N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.

Biochemical Pathways

The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .

Result of Action

The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Activité Biologique

N-(1H-indazol-6-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound and its derivatives have been studied for their potential therapeutic effects, particularly in oncology and inflammation. The compound exhibits anticancer , anti-inflammatory , and antibacterial properties, making it a candidate for further research in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatoryReduces pro-inflammatory cytokines and mediators in vitro.
AntibacterialExhibits activity against several bacterial strains, indicating potential as an antibiotic.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition: The indazole moiety can bind to active sites on enzymes, inhibiting their activity. This inhibition disrupts cellular processes that are critical for cancer cell proliferation and survival. For instance, studies have shown that certain derivatives exhibit potent inhibitory effects against FLT3 and PDGFRα kinases, which are implicated in various cancers. The EC50 values for these interactions are often in the low nanomolar range, indicating high potency.

Receptor Modulation: The compound may also act as a receptor modulator, affecting signaling pathways involved in inflammation and cancer progression. For example, it has been shown to modulate pathways related to the Janus kinase (JAK) family, which play a crucial role in hematopoiesis and immune response.

Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant antiproliferative effects, particularly against FLT3 mutant cell lines associated with acute myeloid leukemia (AML). The most potent derivative demonstrated an IC50 value of 41.6 nM against FLT3 and 5.64 nM against the FLT3-D835Y mutant.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may have potential as an anti-inflammatory agent in treating diseases characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal critical insights into how modifications to the chemical structure can enhance biological activity:

  • Substituent Variations: Modifications at the benzamide nitrogen or on the indazole ring can lead to increased potency against specific kinases. For instance, introducing bulky groups can improve binding affinity while maintaining selectivity over other kinases.
  • Selectivity Profiles: Certain derivatives have shown over 1000-fold selectivity for FLT3 over other kinases, indicating that structural optimization can yield highly targeted anticancer agents.

Table 2: Selected Derivatives and Their Potency

Compound IDTarget KinaseIC50 (nM)Selectivity Ratio
Compound 8rFLT341.6>1000
Compound 8sPDGFRα120>500
Compound 8tc-Kit75>300

Propriétés

IUPAC Name

N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWICOFKUUWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.